
N-(4-Chlorophenethyl)-3-propoxyaniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (benzene) ring, a chlorine atom acting as an electron-withdrawing group, and an amine and ether functional groups which are electron-donating .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The amine group might undergo reactions such as alkylation, acylation, and condensation. The ether group is generally unreactive, but under certain conditions, it could undergo cleavage. The aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an aromatic ring, ether, and amine groups could increase its polarity, potentially affecting its solubility in different solvents. The chlorine atom might make the compound denser compared to similar compounds without halogens .Applications De Recherche Scientifique
Nephrotoxicity Studies
N-(4-Chlorophenethyl)-3-propoxyaniline and its derivatives, like monochlorophenyl derivatives of aniline, have been investigated for their nephrotoxic potential. These studies are crucial in understanding the compound's effects on renal function and its safety profile in pharmaceutical and industrial applications (Rankin et al., 1986).
C-N Cross-Coupling Reactions
This compound is relevant in the field of chemical synthesis, particularly in Palladium-catalyzed C-N cross-coupling reactions. Such methods are significant for synthesizing anilines and aniline derivatives, which are essential in various chemical research applications (Ruiz-Castillo & Buchwald, 2016).
Electrochemical Applications
This compound derivatives have been used in electrochemical synthesis, particularly in the development of novel polymers. These polymers have potential applications in the field of energy conversion, like in the fabrication of dye-sensitized solar cells (Shahhosseini et al., 2016).
Antimicrobial Activity Studies
Compounds similar to this compound have been explored for their antimicrobial properties. Understanding these properties can be crucial in developing new pharmaceuticals or in assessing the environmental impact of these compounds (Sivakumar et al., 2021).
Photocatalysis Research
Aniline derivatives are also significant in photocatalysis research, particularly in the degradation of pollutants. Studies involving the photodegradation of related compounds provide insights into environmental remediation technologies (Abdelhaleem & Chu, 2017).
Kinase Inhibition
Some aniline derivatives have been optimized as potent inhibitors of Src kinase activity, highlighting the compound's potential in cancer treatment and research (Boschelli et al., 2001).
Material Science Applications
These compounds are also relevant in the field of material science, particularly in the development of dendrimers and organic materials with specific properties like mesogenic characteristics (Morar et al., 2018).
Mécanisme D'action
Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
As with any chemical compound, handling “N-(4-Chlorophenethyl)-3-propoxyaniline” would require appropriate safety measures. It’s important to use personal protective equipment, work in a well-ventilated area, and avoid direct contact with the skin and eyes. The compound could be harmful if swallowed or inhaled .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-2-12-20-17-5-3-4-16(13-17)19-11-10-14-6-8-15(18)9-7-14/h3-9,13,19H,2,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWDPBAJNGLFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


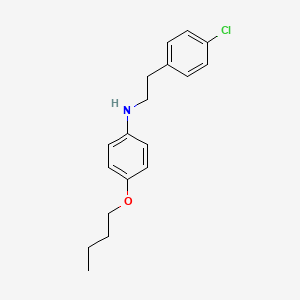
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)
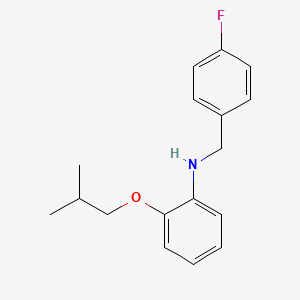
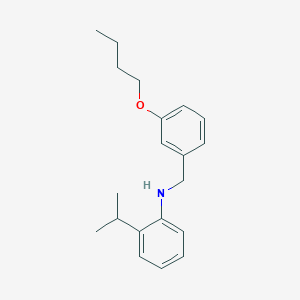
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)

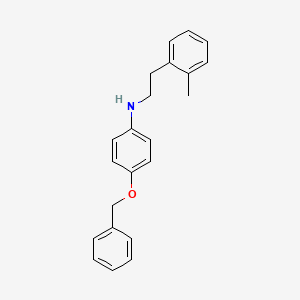
![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
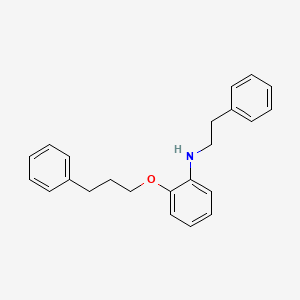
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)

